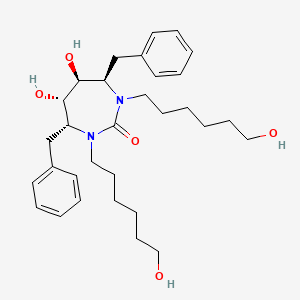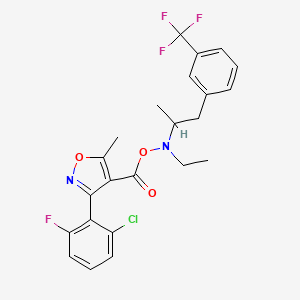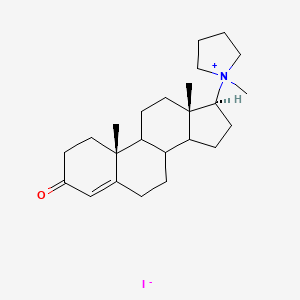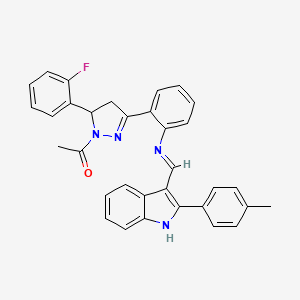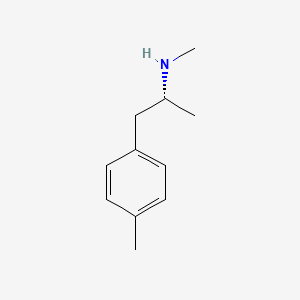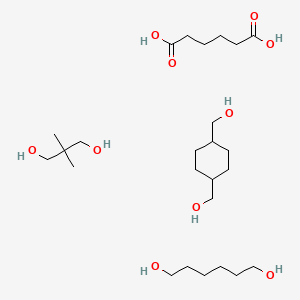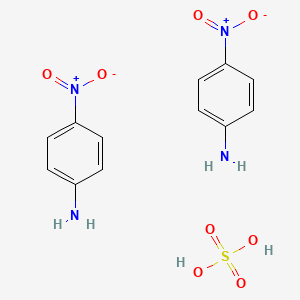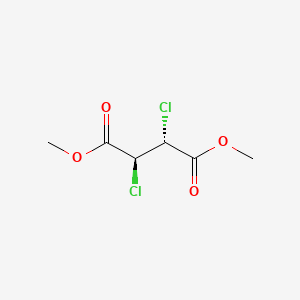
Butanedioic acid, 2,3-dichloro-, 1,4-dimethyl ester, (2R,3S)-rel-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butanedioic acid, 2,3-dichloro-, 1,4-dimethyl ester, (2R,3S)-rel-, is a stereoisomeric compound with significant relevance in organic chemistry. This compound is characterized by the presence of two chlorine atoms and two ester groups attached to a butanedioic acid backbone. The stereochemistry of the compound is defined by the (2R,3S)-rel- configuration, indicating the specific spatial arrangement of the substituents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Butanedioic acid, 2,3-dichloro-, 1,4-dimethyl ester, (2R,3S)-rel- typically involves the esterification of 2,3-dichlorobutanedioic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The reaction can be represented as follows:
2,3-Dichlorobutanedioic acid+2CH3OHH2SO4Butanedioic acid, 2,3-dichloro-, 1,4-dimethyl ester+2H2O
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor containing the acid catalyst. The product is then separated and purified using distillation or crystallization techniques.
化学反应分析
Types of Reactions
Butanedioic acid, 2,3-dichloro-, 1,4-dimethyl ester, (2R,3S)-rel- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed
Oxidation: 2,3-dichlorobutanedioic acid.
Reduction: 2,3-dichlorobutanediol.
Substitution: 2,3-dihydroxybutanedioic acid or 2,3-diaminobutanedioic acid.
科学研究应用
Butanedioic acid, 2,3-dichloro-, 1,4-dimethyl ester, (2R,3S)-rel- has several applications in scientific research:
Chemistry: Used as a reagent in stereoselective synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of agrochemicals.
作用机制
The mechanism by which Butanedioic acid, 2,3-dichloro-, 1,4-dimethyl ester, (2R,3S)-rel- exerts its effects involves interactions with specific molecular targets. The ester groups can undergo hydrolysis to release the corresponding acids, which can then participate in various biochemical pathways. The chlorine atoms may also play a role in the compound’s reactivity and interactions with enzymes.
相似化合物的比较
Similar Compounds
Butanedioic acid, 2,3-dichloro-, 1,4-diethyl ester: Similar structure but with ethyl ester groups instead of methyl.
Butanedioic acid, 2,3-dibromo-, 1,4-dimethyl ester: Similar structure but with bromine atoms instead of chlorine.
Butanedioic acid, 2,3-dichloro-, 1,4-dipropyl ester: Similar structure but with propyl ester groups instead of methyl.
Uniqueness
Butanedioic acid, 2,3-dichloro-, 1,4-dimethyl ester, (2R,3S)-rel- is unique due to its specific stereochemistry and the presence of both chlorine atoms and ester groups. This combination of features makes it a valuable compound for studying stereoselective reactions and for use in various applications in chemistry and industry.
属性
CAS 编号 |
1114-22-3 |
|---|---|
分子式 |
C6H8Cl2O4 |
分子量 |
215.03 g/mol |
IUPAC 名称 |
dimethyl (2S,3R)-2,3-dichlorobutanedioate |
InChI |
InChI=1S/C6H8Cl2O4/c1-11-5(9)3(7)4(8)6(10)12-2/h3-4H,1-2H3/t3-,4+ |
InChI 键 |
JBNBHRIGUASWJK-ZXZARUISSA-N |
手性 SMILES |
COC(=O)[C@@H]([C@@H](C(=O)OC)Cl)Cl |
规范 SMILES |
COC(=O)C(C(C(=O)OC)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


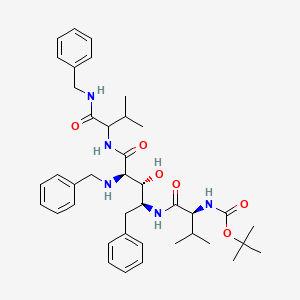

![7-(2-aminophenyl)-7,18,25-triazanonacyclo[14.13.2.22,5.03,12.04,9.013,30.017,25.019,24.027,31]tritriaconta-1(29),2(33),3(12),4(9),5(32),10,13(30),14,16(31),17,19,21,23,27-tetradecaene-6,8,26-trione](/img/structure/B15184056.png)
![2-[1-(4-chlorophenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylethanamine;dihydrochloride](/img/structure/B15184063.png)
